molecular formula C17H23N5O10S2 B1192815 HLö-7 dimesylate

HLö-7 dimesylate

Cat. No. B1192815
M. Wt: 521.516
InChI Key: XLJDHNWDIFYIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HLö-7 dimesylate is a Novel Nerve Agent Reactivator.

Scientific Research Applications

Broad-Spectrum Reactivator against Toxic Organophosphorus Compounds

HLö-7 dimesylate, specifically 1-[[[4-(aminocarbonyl)pyridinio] methoxy] methyl] -2,4-bis [(hydroxyimino) methyl]pyridinium dimethanesulfonate, has been identified as a potent broad-spectrum reactivator against highly toxic organophosphorus compounds (Eyer et al., 2005). It is efficient in reactivating acetylcholinesterase (AChE) inhibited by organophosphates, provided ageing did not prevent dephosphorylation. It was found superior to HI 6 in reactivating soman and sarin-inhibited AChE from erythrocytes and displayed remarkable efficacy in atropine-protected, soman-poisoned mice.

Stability and Decomposition Analysis

The stability and decomposition of HLö-7 in aqueous solution were analyzed, revealing its predicted shelf life to be approximately 8 years under specific conditions. The study focused on its degradation products at different pH levels (Eyer et al., 2004). This provides essential insights into its long-term storage and application viability.

Efficacy as an Antidote in Nerve Agent Poisoning

A comparative study evaluated the toxicity and efficacy of HLö-7 as an antidote in nerve agent poisoning. It was found to be very efficient in therapy against poisoning by soman, sarin, and other agents, showing significant reactivation of phosphorylated acetylcholinesterase in vivo (Clement et al., 2005). This research underscores the potential of HLö-7 as a critical antidote in chemical warfare and toxic exposure scenarios.

Synthesis and Molecular Properties

Recent advancements in the synthesis and molecular properties of HLö-7 have been explored to improve treatments for chemical nerve agent poisonings. The synthesis process of HLö-7 was detailed with improvements, and its efficacy against various nerve agents was confirmed through ex vivo assays (Hsu et al., 2019). This research is pivotal in developing more effective antidotes for nerve agent exposure.

properties

Product Name

HLö-7 dimesylate

Molecular Formula

C17H23N5O10S2

Molecular Weight

521.516

IUPAC Name

1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2,4-bis((E)-(hydroxyimino)methyl)pyridin-1-ium Dimesylate

InChI

InChI=1S/C15H15N5O4.2CH4O3S/c16-15(21)13-2-4-19(5-3-13)10-24-11-20-6-1-12(8-17-22)7-14(20)9-18-23;2*1-5(2,3)4/h1-9H,10-11H2,(H2-,16,21,22,23);2*1H3,(H,2,3,4)

InChI Key

XLJDHNWDIFYIHX-UHFFFAOYSA-N

SMILES

O/N=C/C1=CC=[N+](COC[N+]2=CC=C(C(N)=O)C=C2)C(/C=N/O)=C1.[O-]S(=O)(C)=O.[O-]S(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HLö-7 dimesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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